molecular formula C14H11NO4 B11768206 6-(4-Carboxy-2-methylphenyl)nicotinic acid

6-(4-Carboxy-2-methylphenyl)nicotinic acid

Cat. No.: B11768206
M. Wt: 257.24 g/mol
InChI Key: UUJHOUGTAPVDRK-UHFFFAOYSA-N
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Description

6-(4-Carboxy-2-methylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol . This compound is known for its unique structure, which includes a nicotinic acid moiety substituted with a carboxy-2-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Carboxy-2-methylphenyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-carboxy-2-methylphenyl derivatives under specific conditions. One common method involves the use of a coupling reaction, where the nicotinic acid is reacted with a halogenated derivative of 4-carboxy-2-methylphenyl in the presence of a base and a coupling agent . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key to achieving optimal results in industrial production .

Chemical Reactions Analysis

Types of Reactions

6-(4-Carboxy-2-methylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

6-(4-Carboxy-2-methylphenyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Carboxy-2-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Carboxy-2-methylphenyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential as a versatile research tool .

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

6-(4-carboxy-2-methylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11NO4/c1-8-6-9(13(16)17)2-4-11(8)12-5-3-10(7-15-12)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

UUJHOUGTAPVDRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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